N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-4-propoxybenzamide
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Overview
Description
N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-4-propoxybenzamide is a complex organic compound that belongs to the class of benzoxazines This compound is characterized by its unique structure, which includes a benzoxazine ring fused with a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-4-propoxybenzamide typically involves the following steps:
Formation of the Benzoxazine Ring: The initial step involves the cyclization of appropriate precursors to form the benzoxazine ring. This can be achieved through the reaction of 2-aminophenol with an aldehyde or ketone under acidic conditions.
Introduction of the Propoxy Group: The propoxy group is introduced through an etherification reaction, where the hydroxyl group of the benzoxazine ring reacts with propyl bromide in the presence of a base such as potassium carbonate.
Formation of the Benzamide Moiety: The final step involves the coupling of the benzoxazine intermediate with 4-aminobenzoic acid or its derivatives under amide bond-forming conditions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-4-propoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced benzoxazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the propoxy group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxo derivatives of the benzoxazine ring.
Reduction: Reduced benzoxazine derivatives.
Substitution: Substituted benzoxazine derivatives with various functional groups.
Scientific Research Applications
N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-4-propoxybenzamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of advanced materials, such as high-performance polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-4-propoxybenzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound is known to interact with enzymes and receptors involved in inflammatory and pain pathways.
Pathways Involved: It modulates the activity of key signaling pathways, including the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and COX (cyclooxygenase) pathways, leading to its anti-inflammatory and analgesic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide .
- N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-4-(3-methylbutyl)benzene-1-sulfonamide .
- N-{2-[(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)formamido]ethyl}acetamide .
Uniqueness
N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-4-propoxybenzamide stands out due to its unique combination of a benzoxazine ring and a propoxybenzamide moiety, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C19H20N2O4 |
---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
N-(2-methyl-3-oxo-4H-1,4-benzoxazin-6-yl)-4-propoxybenzamide |
InChI |
InChI=1S/C19H20N2O4/c1-3-10-24-15-7-4-13(5-8-15)19(23)20-14-6-9-17-16(11-14)21-18(22)12(2)25-17/h4-9,11-12H,3,10H2,1-2H3,(H,20,23)(H,21,22) |
InChI Key |
LAAVLWWFVKKCAC-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(C(=O)N3)C |
Origin of Product |
United States |
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